molecular formula C49H71N13O12S2 B12793716 Vasopressin, 1-penicillamine-2-O-metyr-8-lys- CAS No. 88210-91-7

Vasopressin, 1-penicillamine-2-O-metyr-8-lys-

Cat. No.: B12793716
CAS No.: 88210-91-7
M. Wt: 1098.3 g/mol
InChI Key: WWKMYTLSFVWGQW-WSCOOMFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is a synthetic analog of the naturally occurring hormone vasopressin. This compound is designed to mimic the physiological effects of vasopressin, which is primarily involved in regulating water balance and blood pressure in the body. Vasopressin analogs are often used in medical research and treatment due to their ability to interact with specific receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the synthesis of the peptide backbone, followed by the introduction of specific side chains and functional groups. Common reagents used in the synthesis include protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), as well as coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (diisopropylcarbodiimide).

Industrial Production Methods

Industrial production of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, followed by cleavage and purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Vasopressin, 1-penicillamine-2-O-metyr-8-lys- undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur-containing amino acid residues, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Substitution reactions can modify specific amino acid residues, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require specific reagents tailored to the desired modification.

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns, which can affect the compound’s stability and activity.

Scientific Research Applications

Vasopressin, 1-penicillamine-2-O-metyr-8-lys- has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use it to investigate the physiological roles of vasopressin analogs in water balance and blood pressure regulation.

    Medicine: This compound is explored for its potential therapeutic applications in treating conditions like diabetes insipidus and vasodilatory shock.

    Industry: It is used in the development of new peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of vasopressin, 1-penicillamine-2-O-metyr-8-lys- involves binding to specific vasopressin receptors (V1 and V2 receptors) in the body. Upon binding, it activates intracellular signaling pathways that lead to vasoconstriction and water reabsorption in the kidneys. This results in increased blood pressure and reduced urine output, helping to maintain fluid balance in the body.

Comparison with Similar Compounds

Similar Compounds

    Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and resistance to degradation.

    Terlipressin: Another vasopressin analog used to treat variceal bleeding and vasodilatory shock.

    Lypressin: A naturally occurring vasopressin analog used in the treatment of diabetes insipidus.

Uniqueness

Vasopressin, 1-penicillamine-2-O-metyr-8-lys- is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications make it a valuable tool in research and therapeutic applications, offering advantages over other vasopressin analogs in terms of efficacy and safety.

Properties

CAS No.

88210-91-7

Molecular Formula

C49H71N13O12S2

Molecular Weight

1098.3 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H71N13O12S2/c1-49(2)40(54)47(72)60-33(23-28-14-16-29(74-3)17-15-28)44(69)58-32(22-27-10-5-4-6-11-27)43(68)56-31(18-19-37(51)63)42(67)59-34(24-38(52)64)45(70)61-35(26-75-76-49)48(73)62-21-9-13-36(62)46(71)57-30(12-7-8-20-50)41(66)55-25-39(53)65/h4-6,10-11,14-17,30-36,40H,7-9,12-13,18-26,50,54H2,1-3H3,(H2,51,63)(H2,52,64)(H2,53,65)(H,55,66)(H,56,68)(H,57,71)(H,58,69)(H,59,67)(H,60,72)(H,61,70)/t30-,31-,32-,33-,34-,35-,36-,40+/m0/s1

InChI Key

WWKMYTLSFVWGQW-WSCOOMFJSA-N

Isomeric SMILES

CC1([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C

Canonical SMILES

CC1(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.